molecular formula C24H18N4O3S B3939319 4-(4-NITROPHENYL)-1,3-DIPHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE

4-(4-NITROPHENYL)-1,3-DIPHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE

Cat. No.: B3939319
M. Wt: 442.5 g/mol
InChI Key: DNXIKAOEJJCKGN-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)-1,3-diphenyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one is a heterocyclic compound that belongs to the class of pyrazolo[3,4-e][1,4]thiazepine derivatives. These compounds are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-nitrophenyl)-1,3-diphenyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one can be achieved through a multi-component reaction. One efficient method involves the use of a solid acid catalyst, such as polyvinyl alcohol functionalized with hydroxyethylsulfuric acid. This catalyst facilitates the one-pot three-component condensation of substituent-pyrazoles, aldehydes, and thioglycollic acid . Another method employs l-proline as a catalyst, which has been shown to be effective in synthesizing pyrazolo[3,4-e][1,4]thiazepine derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the use of solid acid catalysts and l-proline in multi-component reactions suggests that scalable and efficient production methods could be developed based on these laboratory-scale syntheses.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenyl)-1,3-diphenyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazolo[3,4-e][1,4]thiazepine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-nitrophenyl)-1,3-diphenyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one involves its interaction with specific molecular targets and pathways. The compound’s cytotoxic activity is believed to be related to its ability to interfere with cellular processes, potentially by binding to and inhibiting key enzymes or receptors involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzothiazepines: Known for their use as calcium channel blockers.

    1,4-Thiazepines: Exhibit various pharmacological activities, including anticancer properties.

    Pyrazole Derivatives: Widely studied for their biological activities.

Uniqueness

4-(4-Nitrophenyl)-1,3-diphenyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one is unique due to its specific structural features, which combine the pyrazole and thiazepine moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

4-(4-nitrophenyl)-1,3-diphenyl-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O3S/c29-20-15-32-23(17-11-13-19(14-12-17)28(30)31)21-22(16-7-3-1-4-8-16)26-27(24(21)25-20)18-9-5-2-6-10-18/h1-14,23H,15H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXIKAOEJJCKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C(S1)C3=CC=C(C=C3)[N+](=O)[O-])C(=NN2C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(4-NITROPHENYL)-1,3-DIPHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE
Reactant of Route 2
4-(4-NITROPHENYL)-1,3-DIPHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE
Reactant of Route 3
Reactant of Route 3
4-(4-NITROPHENYL)-1,3-DIPHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE
Reactant of Route 4
4-(4-NITROPHENYL)-1,3-DIPHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE
Reactant of Route 5
4-(4-NITROPHENYL)-1,3-DIPHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE
Reactant of Route 6
4-(4-NITROPHENYL)-1,3-DIPHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE

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